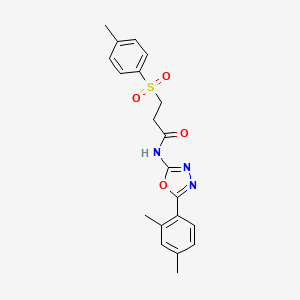

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,4-Dimethylphenyl)formamide” is a chemical compound with the molecular formula (CH3)2C6H3NHCHO . It has a molecular weight of 149.19 .

Molecular Structure Analysis

The molecular structure of “N-(2,4-Dimethylphenyl)formamide” can be represented by the SMILES string[H]C(=O)Nc1ccc(C)cc1C . Physical And Chemical Properties Analysis

“N-(2,4-Dimethylphenyl)formamide” has a melting point of 114-118 °C (lit.) . It has a density of 1.075 g/cm3 .科学的研究の応用

Antimicrobial and Anti-Proliferative Activities

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, a derivative of 1,3,4-oxadiazole, has been studied for its antimicrobial and anti-proliferative activities. Compounds related to 1,3,4-oxadiazole, including those with dimethylphenyl groups, have shown significant in vitro inhibitory activity against pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, these compounds exhibit promising anti-proliferative activity against various cancer cell lines, such as prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

Synthesis and Chemical Properties

Research on 1,3,4-oxadiazole derivatives includes their synthesis and exploration of their chemical properties. For example, studies have been conducted on the synthesis of novel triazepines, pyrimidines, and azoles using toluenesulfonamide as a building block, which is closely related to the chemical structure (Khodairy et al., 2016). Moreover, the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles has been investigated, which is relevant to understanding the chemical behavior of similar compounds (Potkin et al., 2012).

Anticancer Activity

Specific N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, including those with dimethylphenyl groups, have been synthesized and evaluated for their anticancer activity. These compounds have been tested on various cancer cell lines and have shown significant activity, indicating their potential as anticancer agents (Ahsan et al., 2014).

Optoelectronic Properties

The optoelectronic properties of 1,3,4-oxadiazole derivatives have been explored. For instance, studies on molecular wires comprising pi-extended ethynyl- and butadiynyl-1,3,4-oxadiazole derivatives have revealed insights into their redox, structural, and optoelectronic characteristics, which could have applications in electronic devices and materials science (Wang et al., 2006).

Cholinesterase Inhibition

The 1,3,4-oxadiazole scaffold has been utilized in synthesizing compounds for potential inhibition of acetyl- and butyrylcholinesterase. Such inhibitors are crucial in treating diseases like dementia and myasthenia gravis. Derivatives of 1,3,4-oxadiazole, decorated with long alkyl chains, have shown moderate dual inhibition of these enzymes (Pflégr et al., 2022).

Polymer Applications

The incorporation of 1,3,4-oxadiazole units in polymers, such as poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups, has been studied for their solubility, thermal stability, and fluorescence properties. Such polymers have potential applications in coatings, electronics, and material science due to their unique properties (Hamciuc et al., 2005).

Safety and Hazards

特性

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13-4-7-16(8-5-13)28(25,26)11-10-18(24)21-20-23-22-19(27-20)17-9-6-14(2)12-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMSXQSORCGUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2988606.png)

![Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988607.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2988608.png)

![3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2988609.png)

![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/no-structure.png)

![5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2988611.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2988617.png)